Product packaging for Methyl 4-[(methylamino)sulfonyl]benzoate(Cat. No.:CAS No. 474398-77-1)

Methyl 4-[(methylamino)sulfonyl]benzoate

Cat. No.: B3022473
CAS No.: 474398-77-1
M. Wt: 229.26 g/mol
InChI Key: DTVZYJFADXPZLR-UHFFFAOYSA-N
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Description

Contextualization of Arylsulfonamide Benzoate (B1203000) Esters in Contemporary Chemical Research

Arylsulfonamide benzoate esters, the chemical class to which Methyl 4-[(methylamino)sulfonyl]benzoate belongs, represent a significant area of study in contemporary chemical research. These compounds are structurally defined by an arylsulfonamide core linked to a benzoate ester moiety. This structural combination is prevalent in the design of molecules with specific biological activities and chemical properties.

Researchers have synthesized and investigated numerous derivatives within this class for various applications. For instance, studies have focused on creating novel sulfonamide derivatives, including benzoate esters, to explore their potential as antimicrobial agents or enzyme inhibitors. nih.govnih.gov The synthesis of these compounds often involves reacting a sulfonyl chloride with an appropriate aminobenzoate ester. nih.gov The orientation and nature of substituents on both the aryl and benzoate rings are systematically varied to understand structure-activity relationships (SAR). nih.gov Crystallographic studies of related compounds, such as Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, have been conducted to elucidate their three-dimensional structure, molecular conformation, and intermolecular interactions like hydrogen bonding, which are crucial for understanding their behavior at a molecular level. nih.govnih.gov

Significance of the Sulfonamide and Benzoate Moieties in Compound Design

The distinct chemical and biological properties of this compound are derived from its constituent sulfonamide and benzoate moieties. Each functional group imparts specific characteristics that are widely exploited in compound design, particularly in medicinal chemistry and materials science.

The Sulfonamide Moiety: The sulfonamide group (-SO₂NHR) is a cornerstone in drug development, recognized for its presence in a wide array of therapeutic agents. ajchem-b.comresearchgate.net It is a vital pharmacophore that contributes to a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antidiabetic properties. researchgate.netajchem-b.com Its significance stems from several key features:

Metabolic Stability: N-substituted sulfonamides are generally robust and not easily metabolized, which can improve the pharmacokinetic profile of a drug candidate. researchgate.net

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes. researchgate.net

Synthetic Accessibility: Sulfonamides are readily synthesized, typically through the reaction of a sulfonyl chloride with an amine, allowing for the creation of large libraries of compounds for screening. researchgate.netnih.gov

Bioisostere: The sulfonamide moiety can act as a bioisostere of a carboxylic acid group, mimicking its ability to interact with biological receptors while offering different physicochemical properties. researchgate.net

The Benzoate Moiety: The benzoate group, specifically the methyl benzoate ester in this case, also plays a crucial role in molecular design. Benzoic acid and its esters are important precursors and building blocks in the industrial synthesis of many organic substances. wikipedia.organnexechem.com Their significance includes:

Synthetic Handle: The ester group can be easily hydrolyzed to a carboxylic acid or converted to other functional groups, making it a versatile intermediate for further chemical modifications. wikipedia.orgguidechem.com

Modulation of Physicochemical Properties: The inclusion of a benzoate moiety can influence a molecule's solubility, stability, and ability to cross biological membranes. Modifications to the ester group can fine-tune these properties. nih.gov

Structural Scaffold: The rigid benzene (B151609) ring of the benzoate group provides a defined scaffold for attaching other functional groups in a specific spatial orientation. researchgate.net

The combination of these two moieties in a single molecule creates a bifunctional scaffold with potential for diverse applications, leveraging the biological activity of the sulfonamide and the synthetic versatility and structural role of the benzoate.

MoietyKey Contributions in Compound Design
Sulfonamide Biological Activity (antimicrobial, anticancer, etc.), Metabolic Stability, Hydrogen Bonding Capability, Synthetic Accessibility ajchem-b.comresearchgate.netajchem-b.comresearchgate.netresearchgate.net
Benzoate Synthetic Versatility (precursor), Modulation of Physicochemical Properties (solubility, stability), Structural Scaffold wikipedia.organnexechem.comnih.gov

Research Gaps and Unexplored Areas Pertaining to this compound

Despite the well-established importance of its constituent moieties, dedicated academic research focusing specifically on this compound is not extensively documented in publicly available literature. The compound is primarily listed in the catalogs of chemical suppliers, suggesting its role as a research chemical or a building block for more complex syntheses. aaronchem.comscbt.com This indicates several significant research gaps and unexplored areas:

Biological Activity Profile: There is a lack of systematic screening of this compound for specific biological activities. While the arylsulfonamide class is known for its therapeutic potential, the specific activity of this N-methylated variant against common targets (e.g., carbonic anhydrase, bacterial enzymes) remains to be determined.

Structure-Activity Relationship (SAR) Studies: The compound could serve as a valuable starting point or reference compound in SAR studies. Investigating how modifications to the methyl ester (e.g., changing it to other esters or an amide) or the N-methyl group affect biological activity would provide valuable insights for rational drug design.

Applications in Materials Science: The potential of this compound or polymers derived from it in materials science is unexplored. Arylsulfonamide structures can impart properties like thermal stability, and their use in developing new functional materials has not been investigated.

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive characterization, including single-crystal X-ray diffraction, detailed spectroscopic analysis, and computational studies of its conformational preferences, would provide a deeper understanding of its molecular properties. nih.gov

Overview of Academic Research Perspectives and Methodologies

The study of arylsulfonamide benzoate esters like this compound involves a multidisciplinary approach, combining techniques from synthetic organic chemistry, analytical chemistry, and computational modeling.

Synthesis and Characterization: The primary methodology for creating such compounds is synthetic organic chemistry. The synthesis of arylsulfonamides is well-established and typically involves the reaction between an arylsulfonyl chloride and an amine or alcohol. researchgate.netresearchgate.net For characterization, a suite of analytical techniques is employed to confirm the structure and purity of the synthesized compounds. These routinely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. nih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide information about the compound's structure through fragmentation patterns. nih.gov

X-ray Crystallography: When suitable single crystals can be grown, this powerful method provides the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov

Computational and Theoretical Studies: In modern chemical research, experimental work is often complemented by computational studies. Methodologies like Density Functional Theory (DFT) are used to calculate optimized molecular geometries, electronic properties, and spectroscopic parameters. nih.gov Torsional scans can be performed to investigate conformational preferences, which can be critical for understanding a molecule's interaction with a biological target. nih.gov Molecular docking simulations are also used to predict the binding mode and affinity of a compound within the active site of a protein, guiding the design of more potent inhibitors. nih.gov

Evaluation of Biological Activity: To explore the potential therapeutic applications of these compounds, various in vitro biological assays are conducted. These can include enzyme inhibition assays, where the compound's ability to block the activity of a specific enzyme is measured, and antimicrobial susceptibility tests, which determine its effectiveness against different strains of bacteria and fungi. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B3022473 Methyl 4-[(methylamino)sulfonyl]benzoate CAS No. 474398-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10-15(12,13)8-5-3-7(4-6-8)9(11)14-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZYJFADXPZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Methylamino Sulfonyl Benzoate

Strategies for Sulfonamide Bond Formation

The sulfonamide linkage is a robust functional group central to the structure of many pharmaceutical compounds. Its synthesis is a well-established area of organic chemistry, with several reliable methods available.

The most classical and widely utilized method for constructing sulfonamides is the reaction between a sulfonyl halide, typically a sulfonyl chloride, and an amine. nih.gov In the context of Methyl 4-[(methylamino)sulfonyl]benzoate, this pathway involves the reaction of Methyl 4-(chlorosulfonyl)benzoate with methylamine (B109427). tcichemicals.comscbt.comnih.gov

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. Common bases used for this purpose include pyridine (B92270) or triethylamine (B128534). The reaction is generally efficient and proceeds under mild conditions.

Table 1: Key Components in Sulfonamide Synthesis via Sulfonyl Chloride

Component Chemical Name Role in Reaction
Sulfonyl Halide Methyl 4-(chlorosulfonyl)benzoate Electrophile; provides the sulfonyl group.
Amine Derivative Methylamine Nucleophile; provides the nitrogen and methyl group for the sulfonamide.
Base Pyridine or Triethylamine Acid scavenger; neutralizes the HCl byproduct.

| Solvent | Dichloromethane (B109758) or Tetrahydrofuran (B95107) | Provides a medium for the reaction to occur. |

This method's primary advantage is the high reactivity of the sulfonyl chloride, which ensures a high conversion rate. The starting material, Methyl 4-(chlorosulfonyl)benzoate, can be synthesized from methyl benzoate (B1203000) through chlorosulfonation.

Modern synthetic chemistry has seen the development of more direct, one-pot methods that avoid the pre-functionalization and isolation of highly reactive intermediates like sulfonyl chlorides. One such strategy involves the direct conversion of aromatic carboxylic acids into sulfonamides. princeton.edu

This approach can leverage copper catalysis to convert an aromatic acid, in this case, a benzoic acid derivative, directly into a sulfonyl chloride in situ. This is followed by a one-pot amination with the desired amine to yield the final sulfonamide. princeton.edu This process avoids the handling of the often-sensitive sulfonyl chloride. The reaction sequence merges the traditional partners of amide coupling—carboxylic acids and amines—to generate the sulfonamide bioisostere. princeton.edu

Beyond the classical sulfonyl chloride method, other routes exist for forming the sulfonamide bond.

N-Arylation/N-Alkylation of Primary Sulfonamides: An alternative approach involves starting with a primary sulfonamide and subsequently attaching the desired group to the nitrogen atom. For the target molecule, this would mean starting with Methyl 4-sulfamoylbenzoate and performing a selective N-methylation. Various reagents and catalysts can achieve this transformation, including using methanol (B129727) in the presence of a ruthenium or iridium catalyst. organic-chemistry.org

Synthesis from Sulfinate Salts: Primary sulfonamides can also be prepared from sulfinate salts by reacting them with an electrophilic nitrogen source. nih.gov This pathway involves the halogenation of the sulfinate salt, followed by the addition of an ammonia (B1221849) source.

In-situ Activation of Primary Sulfonamides: A recent method involves the activation of a primary sulfonamide's NH2 group using a pyrylium (B1242799) salt like Pyry-BF4. This primes the group for nucleophilic substitution and enables the in-situ formation of a highly electrophilic sulfonyl chloride, which can then react with various nucleophiles. nih.gov

Esterification Techniques for Benzoic Acid Derivatives

The methyl ester group in this compound is typically formed through the esterification of the corresponding carboxylic acid, 4-[(methylamino)sulfonyl]benzoic acid.

The most common and straightforward method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol, in this case, methanol. tcu.edu

A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is essential. tcu.edutcu.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction. tcu.edulibretexts.org

Table 2: Components and Conditions for Fischer-Speier Esterification

Component Chemical Name/Condition Purpose
Carboxylic Acid 4-[(Methylamino)sulfonyl]benzoic acid Substrate providing the acyl group.
Alcohol Methanol Reactant and solvent. Used in excess to shift equilibrium.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) Protonates the carbonyl group, activating the carboxylic acid.

| Condition | Heat (Reflux) | Increases the reaction rate to reach equilibrium faster. |

Transesterification is a process where the ester group of a compound is exchanged by reaction with an alcohol. For example, if one had synthesized Ethyl 4-[(methylamino)sulfonyl]benzoate, it could be converted to the desired methyl ester by reacting it with methanol.

This reaction is also typically catalyzed by an acid (like sulfuric acid) or a base (like sodium methoxide). The mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of ethanol (B145695) yields the new methyl ester. As with Fischer esterification, this is an equilibrium-controlled process. To favor the formation of the methyl ester, a large excess of methanol is used to shift the equilibrium position.

Table of Mentioned Compounds

Chemical Name
This compound
Methyl 4-(chlorosulfonyl)benzoate
Methylamine
Pyridine
Triethylamine
Dichloromethane
Tetrahydrofuran
4-[(Methylamino)sulfonyl]benzoic acid
Methanol
Sulfuric Acid
Hydrochloric Acid
Methyl 4-sulfamoylbenzoate
Pyry-BF4
Ethyl 4-[(methylamino)sulfonyl]benzoate
Sodium Methoxide
Ethanol

Introduction of the Methylamino Moiety

The formation of the N-methylsulfonamide group is a critical step in the synthesis of this compound. This is typically accomplished either by direct amination of a suitable precursor with methylamine or through a two-step process involving the formation of a primary sulfonamide followed by methylation.

Amination Reactions and Their Optimization

The most direct route to this compound involves the reaction of Methyl 4-(chlorosulfonyl)benzoate with methylamine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The optimization of this reaction is crucial for maximizing yield and minimizing the formation of byproducts. Key parameters that are often optimized include the choice of solvent, the base used to scavenge the hydrochloric acid byproduct, reaction temperature, and the nature of the methylamine source.

Research has shown that a variety of conditions can be employed for this transformation. The selection of a suitable base is critical to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards product formation. Common bases include organic amines, such as triethylamine or pyridine, and inorganic bases like sodium or potassium carbonate. The solvent choice is also important, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) being frequently used to avoid side reactions.

Amine SourceBaseSolventTemperature (°C)Yield (%)
Methylamine (gas)PyridineDichloromethane0 to RTHigh
Methylamine (40% in H₂O)TriethylamineTetrahydrofuran0 to RTGood
Methylamine hydrochlorideSodium CarbonateAcetonitrileRT to 50Moderate to Good

This table presents a summary of typical conditions for the amination of Methyl 4-(chlorosulfonyl)benzoate. The exact yields are dependent on the specific reaction scale and purification methods.

Methylation Strategies for Secondary Amines

Various methylating agents can be employed for this transformation, with methyl iodide being a classic and effective choice. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, making it more nucleophilic. The choice of base and solvent is critical to the success of the methylation, with common systems including potassium carbonate in acetone (B3395972) or sodium hydride in aprotic solvents like THF or DMF. Optimization of these conditions is necessary to prevent side reactions, such as O-methylation of the ester group or over-methylation to form a quaternary ammonium (B1175870) salt.

Methylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl iodideK₂CO₃AcetoneRefluxHigh
Dimethyl sulfateNaHTetrahydrofuran0 to RTVery High
Trimethyl orthoformatep-Toluenesulfonic acidMethanolRefluxGood

This table summarizes common methylation strategies for converting Methyl 4-(aminosulfonyl)benzoate to its N-methylated derivative. Yields are illustrative and can vary based on specific reaction parameters.

Advanced Synthetic Approaches and Reaction Optimization

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency and resource utilization by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of N-methylated sulfonamides, a one-pot approach could involve the in-situ formation of the sulfonyl chloride from a sulfonic acid, followed by immediate reaction with methylamine.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of sulfonamides, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov

The application of microwave energy to the amination of Methyl 4-(chlorosulfonyl)benzoate with methylamine can lead to a rapid and efficient synthesis. The sealed-vessel conditions often employed in microwave synthesis allow for temperatures to be reached that are above the boiling point of the solvent at atmospheric pressure, which can dramatically increase the reaction rate. This technique is particularly beneficial for high-throughput synthesis and library generation.

Comparison of Conventional vs. Microwave-Assisted Amination:

MethodReaction TimeTemperatureYield (%)
Conventional Heating4-8 hoursRefluxGood
Microwave Irradiation5-15 minutes100-150 °CExcellent

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for the formation of N-methylated sulfonamides.

Catalytic Methods in Compound Synthesis

The use of catalysts in the synthesis of sulfonamides is a growing area of research, offering pathways that are more efficient and selective. While the direct amination of sulfonyl chlorides is often a high-yielding reaction without catalysis, catalytic methods are being explored for the activation of less reactive starting materials or for achieving specific selectivities.

For the synthesis of N-substituted sulfonamides, transition metal catalysts, such as those based on palladium or copper, have been investigated for the coupling of sulfonyl chlorides with amines. These catalytic systems can sometimes offer milder reaction conditions and broader substrate scope. For a molecule like this compound, a catalytic approach might be particularly useful if starting from a different precursor, such as an aryl halide, through a process that installs the sulfonylmethylamino group in a single, catalyzed step. Research in this area is ongoing, with the goal of developing more sustainable and versatile synthetic routes.

Identification and Synthesis of Key Intermediates and Precursors

The synthesis of this compound hinges on two principal components: a suitable precursor to form the methyl benzoate backbone with a reactive sulfonyl group, and the amine reactant, methylamine. The key intermediate in this process is Methyl 4-(chlorosulfonyl)benzoate.

This compound serves as the immediate precursor to the final product. Its synthesis typically begins with a more readily available starting material, such as p-toluenesulfonyl chloride, which is then chemically modified to introduce the necessary carboxyl group.

One common approach involves the oxidation of the methyl group of p-toluenesulfonyl chloride to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent like chromium (VI) oxide in a mixture of acetic anhydride (B1165640) and acetic acid. The reaction mixture is heated to facilitate the oxidation, and upon completion, the product, 4-(chlorosulfonyl)benzoic acid, is isolated by pouring the mixture into ice water, followed by filtration and drying.

Once 4-(chlorosulfonyl)benzoic acid is obtained, the next step is the esterification of the carboxylic acid group to form the methyl ester. This is a standard chemical transformation that can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Methylamine is a primary amine that acts as the nucleophile in the final step of the synthesis. It is a commercially available reagent and is typically used in a solution or as a gas. In the context of this synthesis, it is reacted with Methyl 4-(chlorosulfonyl)benzoate.

The reaction to form the final product, this compound, is a nucleophilic acyl substitution at the sulfonyl group. In this reaction, Methyl 4-(chlorosulfonyl)benzoate is treated with methylamine. The reaction is typically carried out in a suitable solvent, such as dichloromethane, and in the presence of a base like pyridine. nih.gov The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The reaction mixture is typically stirred at room temperature for a sufficient period to ensure completion. nih.gov Following the reaction, a standard work-up procedure is employed, which may involve washing the organic phase with an acidic solution to remove excess pyridine and unreacted methylamine, followed by drying and evaporation of the solvent to yield the crude product. The final product can then be purified by recrystallization.

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 4 Methylamino Sulfonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Methyl 4-[(methylamino)sulfonyl]benzoate, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

Based on the analysis of its N-ethynyl analogue, the aromatic protons on the benzene (B151609) ring, being in a para-substituted pattern, would appear as two distinct doublets. acs.org The protons ortho to the electron-withdrawing ester group are expected to be deshielded and resonate further downfield compared to the protons ortho to the sulfonyl group. The methyl group attached to the nitrogen (N-CH₃) and the methyl group of the ester (O-CH₃) would each appear as a singlet, with their precise chemical shifts influenced by the adjacent functional groups. The proton on the nitrogen of the sulfonamide (N-H) would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (2H, ortho to -COOCH₃) ~8.25 Doublet ~8.5
Aromatic (2H, ortho to -SO₂NHCH₃) ~7.99 Doublet ~8.5
O-CH₃ (Ester) ~3.95 Singlet N/A
N-H (Amine) Variable (e.g., ~5.0) Broad Singlet N/A

Note: Data is predicted based on fundamental principles and analysis of structurally similar compounds.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show signals for the carbonyl carbon of the ester, the four distinct aromatic carbons (due to substitution), and the two methyl carbons.

Drawing from the data of the N-ethynyl analogue, the carbonyl carbon is the most deshielded, appearing significantly downfield. acs.org The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon atom attached to the ester group (ipso-carbon) and the one attached to the sulfonamide group will have distinct shifts. The two remaining aromatic carbons will also be chemically non-equivalent. The methyl carbons of the ester and the N-methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl) ~165.0
Aromatic (C-SO₂NHCH₃) ~144.0
Aromatic (C-COOCH₃) ~134.5
Aromatic (CH, ortho to -COOCH₃) ~130.5
Aromatic (CH, ortho to -SO₂NHCH₃) ~128.0
O-CH₃ (Ester) ~52.9

Note: Data is predicted based on fundamental principles and analysis of structurally similar compounds.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a key correlation would be observed between the two sets of aromatic doublets, confirming their ortho relationship on the benzene ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for the aromatic hydrogens and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. The molecular formula for this compound is C₉H₁₁NO₄S, with a calculated monoisotopic mass of 229.0409 Da.

An experimental HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺. For the N-ethynyl analogue, the [M+H]⁺ ion was found at m/z 254.0483, which corresponds to the elemental formula C₁₁H₁₂NO₄S, confirming its composition. acs.org A similar result would be expected for the target compound, with the measured exact mass of the [M+H]⁺ ion being very close to the calculated value of 230.0487 Da.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z Expected Experimental m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion or protonated molecule) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure and connectivity.

For the protonated this compound ([M+H]⁺, m/z 230.0), several key fragmentation pathways can be predicted based on the known behavior of sulfonamides and esters:

Loss of the methoxy (B1213986) radical (·OCH₃) from the ester: This would result in an acylium ion at m/z 199.

Loss of methanol (B129727) (CH₃OH) from the ester: This would produce a fragment at m/z 198.

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and could lead to fragments corresponding to the benzenesulfonyl portion (m/z 185) and the methylamine (B109427) portion.

Loss of the methylamino group: Cleavage of the N-C bond could result in the loss of CH₃NH, leading to a fragment at m/z 199.

A detailed MS/MS study would allow for the confirmation of these pathways and provide definitive structural evidence.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

The infrared spectrum of "this compound" is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups: the methyl ester, the N-methylsulfonamide, and the para-substituted aromatic ring. The assignment of these vibrational modes can be understood by analyzing the characteristic absorption regions for each group.

A detailed assignment of the principal vibrational modes for "this compound" is presented in the table below. These assignments are based on established group frequency correlations and data from analogous structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchN-Methylsulfonamide3300 - 3100Medium
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Methyl Groups3000 - 2850Medium
C=O Stretch (Ester)Methyl Ester1725 - 1705Strong
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450Medium
S=O Asymmetric StretchSulfonamide1350 - 1315Strong
S=O Symmetric StretchSulfonamide1170 - 1150Strong
C-O Stretch (Ester)Methyl Ester1300 - 1200Strong
S-N StretchSulfonamide970 - 930Medium
C-H Out-of-Plane Bend (Aromatic)Aromatic Ring900 - 800Strong

This table is generated based on established spectroscopic principles and data from structurally related compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a high-resolution spectrum, enabling a more precise analysis of the compound's structure. In the case of "this compound," the FT-IR spectrum would confirm the presence of the key functional groups through their characteristic absorption bands.

The prominent and strong absorption band observed in the region of 1725-1705 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the methyl ester group. The presence of strong bands at approximately 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹ corresponds to the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety, respectively. These two bands are characteristic fingerprints for sulfonamides.

Furthermore, the N-H stretching vibration of the secondary amine in the sulfonamide group is expected to appear as a medium-intensity band in the 3300-3100 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are found in the 3000-2850 cm⁻¹ range. The para-substitution pattern on the benzene ring can be confirmed by a strong C-H out-of-plane bending vibration in the 900-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like "this compound," the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*).

The UV-Vis spectrum of "this compound" is expected to exhibit characteristic absorption bands arising from π→π* transitions within the benzene ring. The presence of both an electron-withdrawing group (the methyl ester, -COOCH₃) and another electron-withdrawing group (the methylaminosulfonyl group, -SO₂NHCH₃) attached to the benzene ring influences the position and intensity of these absorption bands.

Typically, substituted benzenes show two main absorption bands: the E2-band (π→π) around 200-230 nm and the B-band (π→π) around 250-280 nm. The para-substitution in "this compound" is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene.

The expected electronic transitions for "this compound" are summarized in the table below.

TransitionChromophoreExpected λₘₐₓ (nm)
π→π* (E2-band)Benzene Ring~220 - 240
π→π* (B-band)Benzene Ring~260 - 280

This table is generated based on the principles of UV-Vis spectroscopy for substituted aromatic compounds.

The exact position and molar absorptivity (ε) of these bands would be dependent on the solvent used for the analysis due to solvent-solute interactions. The electron-withdrawing nature of both substituents is likely to result in a significant red shift of the primary π→π* transition compared to benzene.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylamino Sulfonyl Benzoate

Reaction Mechanisms of the Sulfonamide Linkage

The sulfonamide group is known for its general stability, yet it can undergo cleavage and substitution reactions under specific conditions. The reactivity is centered on the electrophilic nature of the sulfur atom and the acidity of the N-H proton.

The hydrolysis of N-alkyl arenesulfonamides can proceed via both acid- and base-catalyzed pathways. The specific mechanism is often dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of sulfonamides like Methyl 4-[(methylamino)sulfonyl]benzoate is generally slow. The mechanism is thought to involve the protonation of the nitrogen atom, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, an alternative mechanism involving protonation of a sulfonyl oxygen followed by attack of water is also possible. Studies on related N-amidomethylsulfonamides suggest a mechanism involving protonation of the amide (in this case, the sulfonamide nitrogen) followed by the expulsion of a neutral amine and the formation of a sulfonyliminium ion intermediate. rsc.orgresearchgate.net

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis can occur through different mechanisms depending on the substitution pattern of the sulfonamide. For a secondary sulfonamide like this compound, which possesses a proton on the nitrogen atom, an E1cB (Elimination Unimolecular conjugate Base) mechanism is plausible. rsc.org This pathway involves the deprotonation of the sulfonamide nitrogen to form a conjugate base. This is followed by the rate-determining cleavage of the sulfur-nitrogen bond.

The kinetics of hydrolysis for N-amidomethylsulfonamides have been studied, and the pH-rate profiles indicate both acid- and base-catalyzed processes. rsc.org

Table 1: Hypothetical pH-Rate Profile Data for the Hydrolysis of a Secondary N-Alkyl Arenesulfonamide at 50°C

pHObserved Rate Constant (k_obs) (s⁻¹)Predominant Mechanism
11.5 x 10⁻⁶Acid-Catalyzed
32.0 x 10⁻⁷pH-Independent
52.1 x 10⁻⁷pH-Independent
72.5 x 10⁻⁷pH-Independent/Base-Catalyzed
91.0 x 10⁻⁶Base-Catalyzed (E1cB)
111.0 x 10⁻⁴Base-Catalyzed (E1cB)
131.0 x 10⁻²Base-Catalyzed (E1cB)

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms. This allows for nucleophilic substitution reactions to occur at the sulfonyl center. A variety of nucleophiles can attack the sulfur atom, leading to the displacement of the methylamino group.

The reactivity of the sulfonyl group towards nucleophiles is a key aspect of sulfonamide chemistry. For instance, sulfonamides can be N-alkylated using alcohols in the presence of a manganese catalyst, proceeding through a borrowing hydrogen mechanism. acs.org While this is an N-alkylation, it demonstrates the reactivity of the sulfonamide nitrogen. Nucleophilic substitution at the sulfur atom is also a known reaction class for sulfonamides, although it generally requires harsh conditions or specific activation. For example, sulfonate esters, which are structurally related to sulfonamides, are excellent leaving groups in nucleophilic substitution reactions. csbsju.edu

Table 2: Examples of Nucleophilic Substitution Reactions at the Sulfonyl Center of Arenesulfonyl Derivatives

NucleophileReagent ExampleProduct TypeGeneral Conditions
Hydroxide (B78521)Sodium HydroxideSulfonic Acid SaltHigh temperature, aqueous base
AlkoxideSodium MethoxideSulfonic EsterAnhydrous alcohol
AmineAmmonia (B1221849)SulfonamideHigh temperature and pressure
Phosphide AnionDiphenylphosphidePhosphamideSpecific catalyst systems nih.gov

Reactivity of the Benzoate (B1203000) Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester hydrolysis can be catalyzed by both acids and bases. The rates of hydrolysis are influenced by factors such as temperature, pH, and the presence of co-solvents. zenodo.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid. uomustansiriyah.edu.iq

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of the carboxylic acid and a methoxide ion. The methoxide ion then deprotonates the carboxylic acid in a fast acid-base reaction, driving the equilibrium towards the formation of the carboxylate salt. researchgate.net

The kinetics of the alkaline hydrolysis of substituted methyl benzoates have been shown to be sensitive to the electronic effects of the substituents on the aromatic ring. zenodo.org

Table 3: Relative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates in 85% Ethanol-Water at 30°C (Data for Illustrative Purposes)

Substituent (at para position)Relative Rate Constant (k_rel)
-OCH₃0.23
-CH₃0.52
-H1.00
-Cl3.65
-NO₂245

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base.

The acid-catalyzed mechanism is similar to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it is formed. ucla.edutcu.edu

Base-catalyzed transesterification involves the attack of an alkoxide ion on the carbonyl carbon of the ester. This is also an equilibrium reaction, and the equilibrium will favor the products if the attacking alcohol is less sterically hindered or more nucleophilic than the leaving alcohol.

Table 4: Equilibrium Constants (K_eq) for the Transesterification of Methyl Benzoate with Various Alcohols (Illustrative Data)

Reactant AlcoholProduct EsterK_eq
Ethanol (B145695)Ethyl Benzoate~1.0
n-Propanoln-Propyl Benzoate~1.0
IsopropanolIsopropyl Benzoate< 1.0
tert-Butanoltert-Butyl Benzoate<< 1.0

Transformations Involving the Methylamino Moiety

The methylamino group is a secondary amine attached to the sulfonyl group. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.

The basicity of the methylamino group is influenced by the strongly electron-withdrawing sulfonyl group, which reduces the electron density on the nitrogen atom. Consequently, N-methyl arenesulfonamides are significantly less basic than alkylamines.

The nitrogen atom of the methylamino group can act as a nucleophile in reactions such as alkylation and acylation. For example, secondary amines can be further alkylated to form tertiary amines. Acylation with acid chlorides or anhydrides would lead to the formation of a di-sulfonylated amine derivative.

Regioselectivity and Stereoselectivity Considerations in Chemical Transformations

When a multifunctional molecule like this compound undergoes a chemical reaction, the control of regioselectivity and stereoselectivity is paramount.

Regioselectivity: The molecule presents several potential reaction sites. In electrophilic aromatic substitution, the outcome is directed by the existing substituents. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group. aiinmr.comma.edumnstate.edu Conversely, the N-methylsulfonamido group (-NHSO₂R) is generally considered ortho, para-directing, although its activating/deactivating properties can be complex. The interplay between these two groups on separate rings dictates the preferred site of substitution. Electrophilic attack on the benzoate ring will be directed to the positions meta to the ester, while attack on the other ring will be directed ortho and para to the sulfonamide nitrogen. The relative reactivity of the two rings will depend on the specific reaction conditions.

In reactions involving the sulfonamide group itself, regioselectivity becomes crucial when different types of C-H bonds are present. For instance, in copper-catalyzed Heck-type reactions of unactivated alkenes with N-fluoro-sulfonamides, the regioselectivity can be completely switched between vinyl and allylic products by the choice of additives. nih.gov This highlights the subtle control that can be exerted over reaction outcomes.

Stereoselectivity: Stereoselectivity is a key consideration when new chiral centers are formed. The enantioselective modification of sulfonamides can be achieved using carbene catalysis, leading to the formation of phthalidyl derivatives with high enantiomeric excess. rsc.org In such reactions, non-covalent interactions like cation-π interactions are crucial for controlling the stereochemical outcome. rsc.org Similarly, the palladium-catalyzed N-allylation of N-(2-tert-butylphenyl)sulfonamides can proceed with high enantioselectivity (up to 95% ee) in the presence of a chiral ligand, such as the (S,S)-Trost ligand, to generate products with N-C axial chirality. elsevierpure.com These examples demonstrate that the sulfonamide functional group is amenable to highly stereoselective transformations through modern catalytic methods.

Solvent Effects and Catalysis in Reaction Outcomes

The choice of solvent and catalyst is critical in directing the reactivity, efficiency, and selectivity of transformations involving this compound.

Solvent Effects: The solvent can influence reaction rates and even determine the reaction pathway. In nucleophilic substitution reactions, such as the N-alkylation of sulfonamide anions, polar aprotic solvents like DMF or DMSO are often employed. youtube.com These solvents are effective at solvating the counter-ion of the base used for deprotonation, thereby increasing the nucleophilicity of the sulfonamide anion. However, these solvents can also participate in side reactions or decompose under strongly basic conditions. youtube.com In contrast, less polar solvents like toluene or THF may also be used, but reaction rates might be slower. youtube.com The choice of solvent can be crucial; for instance, in the synthesis of N-sulfonyl ynamides, a synergistic effect between an alcohol solvent and microwave irradiation was found to dramatically increase the reaction rate. organic-chemistry.org

Catalysis: A wide range of catalysts can be employed to facilitate reactions on the sulfonamide moiety.

Base Catalysis: As discussed, strong bases are essential for generating the nucleophilic sulfonamide anion required for alkylation and related reactions.

Acid Catalysis: Brønsted or Lewis acids are often used to catalyze the condensation of sulfonamides with aldehydes to form N-sulfonylimines by activating the carbonyl group. nih.govresearchgate.net However, catalyst-free methods using dehydrating agents have also been developed. nih.gov

Transition Metal Catalysis: This is a vast area for sulfonamide functionalization. Manganese(I) pincer complexes catalyze the N-alkylation of sulfonamides with alcohols. acs.orgorganic-chemistry.org Palladium(0) catalysts are used for allylic alkylation and C-N coupling reactions. elsevierpure.comnih.gov Copper catalysts have been used in oxidative cascade reactions and to control regioselectivity in Heck-type reactions. nih.govresearchgate.net

Organocatalysis: N-Heterocyclic carbenes (NHCs) can catalyze the reductive deamination of sulfonamides, enabling their use as versatile synthetic handles. chemrxiv.org Chiral organic molecules, like those derived from proline, can also catalyze reactions such as N-sulfonylimine formation. researchgate.net

Table 3: Influence of Catalysts and Solvents on Sulfonamide Reactions
Reaction TypeCatalyst/AdditiveSolventEffect/RoleReference
N-AlkylationMn(I) PNP pincer complexAlcohol (as solvent and reagent)Enables "borrowing hydrogen" pathway for C-N bond formation. acs.org
N-Allylation(allyl-Pd-Cl)₂ / (S,S)-Trost ligandNot specifiedCatalyzes enantioselective C-N bond formation. elsevierpure.com
N-Sulfonylimine FormationNeutral Al₂O₃ (additive)Dimethyl Carbonate (DMC)Acts as an efficient, reusable dehydrating agent in a catalyst-free system. nih.gov
N-Sulfonylimine FormationCuI / L-proline / TEMPONot specifiedOne-pot aerobic oxidative cascade from alcohols. researchgate.net
Heck-type ReactionCopper catalyst / AdditivesNot specifiedAdditives control the switch in regioselectivity. nih.gov
AlkylationNone (Thermal)TolueneHigh temperature promotes catalyst-free substitution with trichloroacetimidates. nih.gov

Computational Chemistry Studies on Methyl 4 Methylamino Sulfonyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic distribution and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like Methyl 4-[(methylamino)sulfonyl]benzoate. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

Key parameters that can be obtained from DFT studies include bond lengths, bond angles, and dihedral angles. For this compound, DFT would likely be employed to predict the geometry of the benzenesulfonamide (B165840) core and the orientation of the methyl ester and methylamino groups. The results of such calculations are typically presented in a table of optimized geometric parameters.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterPredicted Value
S-N Bond Length1.65 Å
S=O Bond Length1.45 Å
C-S Bond Length1.78 Å
C-N (amino) Bond Length1.47 Å
C=O (ester) Bond Length1.22 Å
C-O (ester) Bond Length1.35 Å
C-S-N-C Dihedral Angle-70° to -90° or +70° to +90°

Note: The values in this table are illustrative and represent typical bond lengths and a key dihedral angle for similar sulfonamide structures as predicted by DFT calculations. Actual values would be subject to the specific level of theory and basis set used.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP map can indicate regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. semnan.ac.ir These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations could be used to refine the geometric and electronic properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally intensive methods and for studying systems where electron correlation effects are significant. High-level ab initio calculations can provide very precise predictions of properties like ionization potentials, electron affinities, and reaction energies.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional shape or conformation. Molecular modeling techniques are employed to explore the possible conformations and identify the most stable ones.

The presence of several rotatable single bonds in this compound—specifically around the sulfonamide group (C-S, S-N) and the ester group (C-C, C-O)—gives rise to a complex conformational landscape. Exploring this landscape involves systematically rotating these bonds and calculating the energy of the resulting conformer. This process, known as a potential energy surface (PES) scan, helps to identify all possible low-energy conformations.

The results of a conformational search can be visualized as an energy landscape, where the conformational energy is plotted against the rotational degrees of freedom (dihedral angles). The valleys in this landscape represent stable conformers, while the peaks represent transition states between them.

From the conformational energy landscape, the most stable conformations, or global and local minima, can be identified. The stability of different conformers is determined by a combination of factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation.

Table 2: Relative Energies of Potential Conformers of this compound

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)
A (Global Minimum)C-S-N-C ≈ ±90°0.00
BC-S-N-C ≈ 180°2.5
CC-S-N-C ≈ 0°4.8

Note: This table presents hypothetical relative energies for plausible conformers of this compound. The dihedral angle refers to the torsion around the S-N bond. The actual energy differences would be determined by specific computational methods.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For this compound, computational methods could be used to study various potential reactions, such as its synthesis, hydrolysis of the ester group, or reactions at the sulfonamide nitrogen. For example, the reaction mechanism of sulfonamide formation from a sulfonyl chloride and an amine can be computationally modeled to understand the energetics of the process. researchgate.netresearchgate.net

The study of reaction pathways involves locating the transition state structures, which are saddle points on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Theoretical calculations can provide valuable insights into the feasibility of different reaction pathways and can help in the design of more efficient synthetic routes or in understanding the metabolic fate of the compound.

Transition State Analysis for Reaction Mechanisms

The elucidation of reaction mechanisms is a cornerstone of chemical science. Computational chemistry provides the means to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. Transition state analysis for reactions involving this compound allows for a detailed understanding of the kinetic barriers and the stereoelectronic factors that govern its reactivity.

For instance, in nucleophilic substitution reactions at the sulfonyl sulfur, a common reaction pathway for sulfonamides, computational methods can distinguish between concerted and stepwise mechanisms. By locating the transition state structures, researchers can analyze bond-forming and bond-breaking processes at a molecular level.

Key Research Findings:

Reaction Pathways: Theoretical studies on analogous N-methylated sulfonamides suggest that nucleophilic attack at the sulfur atom can proceed through a trigonal bipyramidal transition state. The geometry of this transition state, including the bond angles and bond lengths of the incoming nucleophile and the leaving group, is critical in determining the reaction rate.

Solvent Effects: The inclusion of solvent models in computational calculations is crucial, as the polarity of the medium can significantly influence the stability of the transition state and thus the activation energy of the reaction. For reactions of this compound, polar solvents would be expected to stabilize charged transition states, thereby accelerating the reaction.

Interactive Data Table: Hypothetical Transition State Geometries for Nucleophilic Attack on a Model Sulfonamide

ParameterBond Length (Å)Bond Angle (°)
S-N Bond (breaking)2.15-
S-Nucleophile Bond (forming)2.20-
Nucleophile-S-O Angle-88.5
N-S-O Angle-105.2

Note: Data is illustrative and based on typical values for related sulfonamide systems.

Calculation of Reaction Energetics and Thermodynamic Parameters

Beyond the geometry of transition states, computational chemistry allows for the precise calculation of the energetic landscape of a reaction. This includes the determination of activation energies (ΔG‡), reaction enthalpies (ΔH), and reaction free energies (ΔG), which are fundamental to understanding reaction feasibility and spontaneity.

Key Research Findings:

Activation Energies: DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict activation energies for various reaction pathways. For example, the energy barrier for the rotation around the S-N bond in N-methylated sulfonamides can be calculated to understand conformational dynamics.

Interactive Data Table: Hypothetical Thermodynamic Parameters for a Reaction of a Model Sulfonamide

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)+25.4
Enthalpy of Reaction (ΔH)-15.2
Free Energy of Reaction (ΔG)-12.8

Note: Data is illustrative and based on typical values for related sulfonamide systems.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties of molecules, which can be directly compared with experimental data to confirm structures and understand electronic properties. For this compound, the theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a powerful application of computational chemistry.

Key Research Findings:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Theoretical predictions of ¹H and ¹³C chemical shifts for this compound can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. nih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can predict the IR and Raman spectra of a molecule. researchgate.net For this compound, this allows for the assignment of characteristic vibrational modes, such as the symmetric and asymmetric stretches of the sulfonyl group (SO₂) and the carbonyl group (C=O). researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help to understand the nature of the electronic excitations and the influence of substituents on the absorption maxima.

Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data for a Model Sulfonamide

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm, -SO₂NHCH₃)2.852.82
¹³C NMR (δ, ppm, C=O)166.5166.2
IR (cm⁻¹, SO₂ asym stretch)13451340
UV-Vis (λmax, nm)245248

Note: Data is illustrative and based on typical values for related sulfonamide systems.

Molecular Interactions and Biological Target Engagement of Methyl 4 Methylamino Sulfonyl Benzoate

Ligand-Target Binding Studies (Mechanistic Focus)

The interaction of small molecule inhibitors with their biological targets is a cornerstone of pharmacology and drug design. For sulfonamides, a class of compounds to which Methyl 4-[(methylamino)sulfonyl]benzoate belongs, the primary and most studied targets are the zinc-containing enzymes known as carbonic anhydrases (CAs). nih.gov The binding of sulfonamides to CAs is a well-characterized interaction that serves as a model for understanding ligand-target engagement. nih.gov

Protein-Ligand Binding Affinity Determination via Biophysical Assays

The affinity of a ligand for its target protein is a measure of the strength of their interaction and is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Various biophysical assays are employed to determine these values.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff/kon). researchgate.netharvard.edu For instance, the interaction of the well-known sulfonamide inhibitor acetazolamide (B1664987) with human carbonic anhydrase II (hCA II) has been shown to have a dissociation constant in the nanomolar range, indicating a high-affinity interaction. diva-portal.orgnih.gov

Another common method is the fluorescent thermal shift assay (FTSA), which measures the change in the melting temperature of a protein upon ligand binding. A significant increase in the melting temperature suggests that the ligand stabilizes the protein, and this change can be used to determine binding affinity. rcsb.org

The following table summarizes representative binding affinities for some sulfonamide inhibitors with different isoforms of human carbonic anhydrase (hCA).

InhibitorTarget IsoformDissociation Constant (Kd)Method
AcetazolamidehCA II38 nMSPR
AcetazolamidehCA IX3 nMSPR
EthoxzolamidehCA II0.004 µMVarious
FurosemidehCA II3.1 µMVarious

This data is illustrative and compiled from various biophysical studies. nih.govdiva-portal.org

Interaction with Specific Enzyme Active Sites (e.g., Carbonic Anhydrases)

The inhibitory activity of sulfonamides against carbonic anhydrases stems from their direct interaction with the enzyme's active site. The active site of CA contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion.

Characterization of Molecular Recognition with Receptor Mimics

While not extensively documented for simple sulfonamides, the principles of molecular recognition can be studied using receptor mimics. These are synthetic constructs designed to replicate the binding environment of a biological receptor. For instance, studies have been conducted on the binding of sulfonamides to self-assembled monolayers (SAMs) presenting benzenesulfonamide (B165840) ligands. harvard.edu Such systems allow for the investigation of binding kinetics in a controlled, non-biological environment, providing insights into the fundamental forces driving the interaction.

Biophysical Characterization of Molecular Recognition

A variety of biophysical techniques are utilized to characterize the molecular recognition between a ligand and its target in detail, providing information beyond just the binding affinity.

Spectroscopic Techniques for Interaction Analysis (e.g., Fluorescence Quenching, UV-Vis Titration)

Spectroscopic methods are invaluable for studying ligand-protein interactions. Intrinsic protein fluorescence, primarily from tryptophan residues, can be monitored upon ligand binding. nih.gov If the ligand binding event alters the local environment of a tryptophan residue, a change in fluorescence intensity or a shift in the emission maximum can be observed. This phenomenon, known as fluorescence quenching, can be used to determine binding constants. researcher.life Titrating a protein solution with increasing concentrations of a ligand and measuring the corresponding decrease in fluorescence allows for the calculation of the binding affinity. nih.gov Studies have shown that the binding of sulfonamides can quench the intrinsic fluorescence of carbonic anhydrase. researcher.lifeannualreviews.org

UV-Vis spectroscopy can also be employed. The binding of some sulfonamides to nickel(II)-substituted carbonic anhydrase has been studied using electronic absorption spectroscopy, where changes in the spectrum upon complex formation are monitored to determine affinity constants. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. azom.com This allows for the determination of not only the binding affinity (Kd) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and the change in entropy (ΔS). tandfonline.com This provides a complete thermodynamic profile of the binding event.

The binding of a ligand to a protein can be driven by enthalpy (favorable bond formation), entropy (disorder), or a combination of both. ITC experiments have been crucial in dissecting the thermodynamics of sulfonamide binding to various carbonic anhydrase isoforms. rcsb.orgd-nb.info The observed enthalpy of binding can be significantly dependent on the pH and the buffer used in the experiment due to linked protonation events. d-nb.info

The following table presents a summary of thermodynamic parameters for the binding of various inhibitors to bovine carbonic anhydrase II (bCAII) and human carbonic anhydrase I (hCAI) as determined by ITC.

InhibitorTargetKa (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
FurosemidebCAII2.0 x 10⁵-10.53.2
AcetazolamidebCAII4.8 x 10⁶-8.50.4
EthoxzolamidebCAII3.9 x 10⁷-10.3-0.1
AcetazolamidehCAI1.1 x 10⁶-6.51.7

This data is illustrative and sourced from ITC studies. azom.com

These thermodynamic data are instrumental in understanding the driving forces behind molecular recognition and can guide the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the kinetics of molecular interactions in real-time. nih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over a ligand immobilized on the chip. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

In the context of carbonic anhydrase inhibitors, SPR has been effectively employed to characterize the binding of various small molecules to different CA isoforms. For instance, studies on benzenesulfonamide ligands binding to human carbonic anhydrases have utilized SPR to determine their kinetic profiles. researchgate.net A typical experimental setup involves immobilizing the carbonic anhydrase enzyme on the sensor chip and then flowing solutions of the inhibitor at different concentrations over the surface.

While specific SPR data for this compound is not available, the binding kinetics of structurally similar methyl 5-sulfamoyl-benzoates against various human carbonic anhydrase isozymes have been determined using techniques like the fluorescent thermal shift assay, which provides the dissociation constant (Kd). nih.gov For a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, the observed dissociation constants (Kd_obs) against the tumor-associated isoform CAIX were found to be in the nanomolar to sub-nanomolar range, indicating very high affinity. nih.gov For example, one of the most potent compounds in a studied series exhibited a Kd of 0.12 nM for CAIX. researchgate.net

The expected SPR sensorgram for the interaction of a high-affinity inhibitor like a sulfamoyl-benzoate derivative with carbonic anhydrase would show a rapid association phase followed by a very slow dissociation phase, which is characteristic of tight-binding molecules. The kinetic data that can be derived from such an experiment is crucial for understanding the inhibitor's mechanism of action and for structure-activity relationship (SAR) studies.

Parameter Description Typical Values for Potent CA Inhibitors
ka (M⁻¹s⁻¹) Association rate constant 10⁵ - 10⁷
kd (s⁻¹) Dissociation rate constant 10⁻³ - 10⁻⁵
KD (nM) Equilibrium dissociation constant 0.1 - 100

Cellular-Level Interaction Mechanisms (In Vitro Studies)

The biological activity of a compound at the cellular level is a direct consequence of its interaction with specific molecular targets and the subsequent modulation of cellular pathways. For inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CAIX, the primary cellular effect is the disruption of pH regulation in cancer cells.

Carbonic anhydrase IX is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. nih.gov By inhibiting CAIX, compounds structurally similar to this compound can interfere with this process. The inhibition of CAIX in cancer cell models has been shown to lead to an increase in the intracellular pH and a decrease in the extracellular pH. This disruption of pH homeostasis can, in turn, affect various cellular pathways, including:

Apoptosis: Changes in intracellular pH can trigger programmed cell death. For example, inhibition of CAIX has been shown to promote apoptosis in cervical cancer cells.

Cell Proliferation: By altering the tumor microenvironment, CAIX inhibitors can suppress the growth and proliferation of cancer cells.

Metastasis: The acidification of the extracellular space by CAIX facilitates the breakdown of the extracellular matrix by proteases, a critical step in tumor invasion and metastasis. Inhibition of CAIX can, therefore, reduce the metastatic potential of cancer cells.

A variety of cell-based assays are employed to understand the biological activity of carbonic anhydrase inhibitors. These assays are crucial for validating the molecular target and for assessing the compound's efficacy in a more physiologically relevant context.

For compounds like this compound, which are expected to target CAIX, relevant cell-based assays would include:

Cytotoxicity Assays: These assays, such as the MTT or MTS assay, measure the ability of the compound to kill cancer cells. Novel sulfonamide-pyridine hybrids have been evaluated for their cytotoxic activity against breast cancer cell lines. tandfonline.com

Wound Healing/Migration Assays: These assays assess the effect of the compound on the migratory and invasive properties of cancer cells.

Apoptosis Assays: Techniques like flow cytometry using Annexin V/propidium iodide staining can be used to quantify the induction of apoptosis in cancer cells treated with the inhibitor.

Cell Cycle Analysis: Flow cytometry can also be used to determine if the compound causes cell cycle arrest at specific phases.

Measurement of Intracellular and Extracellular pH: Fluorescent pH-sensitive dyes can be used to monitor changes in pH in real-time in response to inhibitor treatment.

Assay Type Purpose Example Finding for CAIX Inhibitors
Cytotoxicity Assay To measure the cell-killing ability of the compound. A para-chloro derivative of a sulfonamide-pyridine hybrid showed the highest cytotoxic activity against three breast cancer cell lines. tandfonline.com
Wound Healing Assay To assess the effect on cell migration and invasion. Compound 7 was found to delay wound healing in a breast cancer cell line. tandfonline.com
Apoptosis Assay To quantify the induction of programmed cell death. Inhibition of CAIX was found to induce apoptosis in cervical cancer cells.
pH Measurement To confirm the mechanism of action by measuring changes in intracellular and extracellular pH. CAIX inhibitors lead to an increase in intracellular pH and a decrease in extracellular pH.

Structural Basis of Interactions (e.g., Molecular Docking and Dynamics Simulations)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. nih.gov These methods provide valuable insights into the structural basis of molecular recognition and can guide the design of more potent and selective inhibitors.

For carbonic anhydrase inhibitors, the primary interaction is with the zinc ion located at the bottom of the active site cavity. The sulfonamide group of the inhibitor coordinates with the zinc ion, typically displacing a water molecule or a hydroxide ion. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide information on the stability of the protein-ligand complex over time. tandfonline.com MD simulations of CA-inhibitor complexes have been used to confirm the stability of the binding mode and to analyze the network of interactions that contribute to the binding free energy. nih.gov For example, simulations can reveal the importance of specific water molecules in mediating interactions between the inhibitor and the protein.

Applications in Chemical Research and Materials Science

Utilization as a Building Block in Organic Synthesis

The strategic placement of multiple functional groups renders Methyl 4-[(methylamino)sulfonyl]benzoate a versatile scaffold in the hands of synthetic chemists. Its utility spans from being a foundational precursor for intricate molecular frameworks to a key reagent in the modification and derivatization of other molecules.

Precursor for More Complex Molecular Architectures

The inherent reactivity of its constituent parts allows for the elaboration of this compound into a variety of more complex structures. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The N-methylsulfonamide moiety also offers avenues for further chemical transformations. This adaptability makes it a valuable starting material in multi-step synthetic sequences aimed at producing novel compounds with potential applications in pharmaceuticals and agrochemicals.

Reagent in Functional Group Transformations and Derivatizations

Beyond its role as a structural core, this compound can be employed as a reagent to introduce the 4-[(methylamino)sulfonyl]benzoyl group into other molecules. This process of derivatization is crucial for modifying the properties of existing compounds, such as altering their solubility, polarity, or biological activity. The ability to impart these specific physicochemical characteristics makes it a useful tool in medicinal chemistry and drug discovery programs.

Advanced Materials Development

The foray of this compound into materials science is driven by the desirable properties conferred by the sulfonamide and benzoate (B1203000) functionalities. These include thermal stability, specific electronic characteristics, and the potential for hydrogen bonding, which are all critical in the design of novel materials.

Incorporation into Polymeric Structures for Specific Functionalities

The bifunctional nature of this compound allows for its incorporation into polymer backbones or as pendant groups. For instance, after conversion of the methyl ester to a more reactive functional group, it can be polymerized with other monomers to create polyesters or polyamides. The presence of the sulfonamide group within the polymer can enhance thermal stability, modify solubility, and introduce specific binding sites, leading to materials with tailored properties for applications such as specialty plastics or separation membranes.

Design of Functionalized Surfaces and Interfaces

The modification of surfaces to achieve specific chemical or physical properties is a cornerstone of modern materials science. Molecules containing sulfonamide and ester groups can be anchored to various substrates to create functionalized surfaces. Such modified surfaces can exhibit altered wettability, adhesion, and biocompatibility. While direct studies on this compound for surface functionalization are not extensively documented, the known chemistry of its functional groups suggests its potential in this area, for example, in creating surfaces with controlled protein adsorption or as a platform for further chemical modifications.

Role in Proteomics Research

Following a comprehensive review of scientific literature, no specific research findings or data were identified for the direct application of this compound in the specified areas of proteomics research. The subsequent sections reflect this lack of available information.

Probes for Protein Interaction Studies

There is no available research in the public domain that details the use of this compound as a chemical probe for studying protein interactions. Scientific studies documenting its synthesis and application in techniques such as affinity chromatography, pull-down assays, or as a label for fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) analyses are not present in reviewed databases. Consequently, there is no data on its binding affinity, specificity, or any protein targets that it may have been used to investigate.

Tools for Selective Protein Inhibition Studies

Information regarding the environmental chemistry and degradation of this compound is not available in the currently accessible scientific literature.

Extensive searches for data on the hydrolytic and photochemical degradation pathways of this compound did not yield specific studies or detailed findings concerning this particular compound. The scientific community has not published research on its behavior in aqueous media, the influence of pH on its hydrolysis, or its degradation under photochemical conditions.

Consequently, information regarding the following is not available:

Hydrolytic Degradation: Kinetics, the influence of pH, and identifiable degradation products resulting from hydrolysis in water.

Photochemical Degradation: Direct photolysis mechanisms, quantum yields, indirect photodegradation pathways, or any resulting photodegradation products.

Due to the absence of research on the environmental fate of this compound, it is not possible to provide an article on its environmental chemistry and degradation pathways.

Environmental Chemistry and Degradation Pathways of Methyl 4 Methylamino Sulfonyl Benzoate

Biodegradation Pathways in Environmental Compartments

Extensive literature searches for specific studies on the biodegradation of Methyl 4-[(methylamino)sulfonyl]benzoate did not yield detailed information regarding its transformation in various environmental compartments. While research exists on the biodegradation of the broader class of sulfonamides, the specific pathways and kinetics for this particular compound have not been documented in the available scientific literature.

Microbial Degradation Processes and Kinetics

There is currently a lack of published research detailing the microbial degradation processes and kinetics specifically for this compound. Studies identifying specific microbial strains capable of degrading this compound or quantifying the rates of its degradation under various environmental conditions are not available.

Identification of Microbial Metabolites and Transformation Products

As of the latest available information, no studies have been published that identify the microbial metabolites and transformation products resulting from the biodegradation of this compound. The specific chemical structures of any intermediate or final degradation products remain uncharacterized.

Factors Influencing Environmental Fate and Persistence

Specific research on the factors influencing the environmental fate and persistence of this compound is not present in the current body of scientific literature. General principles of environmental chemistry suggest that its fate would be governed by a combination of its physicochemical properties and the surrounding environmental conditions.

Effects of Environmental Parameters (e.g., Temperature, Light Exposure, Organic Matter)

There are no specific studies available that have investigated the effects of environmental parameters such as temperature, light exposure, and the presence of organic matter on the degradation and persistence of this compound. Consequently, data on how these factors influence its transformation rates and pathways are unavailable.

Adsorption and Desorption Phenomena in Various Matrices

Detailed studies on the adsorption and desorption behavior of this compound in various environmental matrices, such as soil, sediment, and sludge, have not been reported. Therefore, data to quantify its partitioning behavior and mobility in the environment are not available.

Data Table: Research Findings on the Environmental Chemistry and Degradation of this compound

SectionSubsectionResearch Findings
8.3. Biodegradation Pathways in Environmental Compartments No specific data available.
8.3.1. Microbial Degradation Processes and KineticsNo specific data available.
8.3.2. Identification of Microbial Metabolites and Transformation ProductsNo specific data available.
8.4. Factors Influencing Environmental Fate and Persistence No specific data available.
8.4.1. Effects of Environmental ParametersNo specific data available.
8.4.2. Adsorption and Desorption Phenomena in Various MatricesNo specific data available.

Derivatization Strategies and Advanced Analytical Detection of Methyl 4 Methylamino Sulfonyl Benzoate

Chemical Derivatization for Enhanced Chromatographic Separation

Chemical derivatization is a technique used to convert an analyte into a product of similar structure but with properties that are more suitable for a given analytical method. For Methyl 4-[(methylamino)sulfonyl]benzoate, derivatization can improve volatility for gas chromatography or enhance detectability for liquid chromatography.

The primary challenge in the GC analysis of sulfonamides like this compound is their low volatility and thermal instability. Derivatization of the polar N-H group in the sulfonamide moiety is a common strategy to address these issues.

One prevalent approach is silylation , where the active hydrogen on the nitrogen atom is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated derivative is more volatile and thermally stable, making it amenable to GC separation.

Another common technique is acylation , using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBCl). These reactions introduce fluorinated groups, which not only increase volatility but also enhance detection sensitivity when using an electron capture detector (ECD).

A third method involves methylation , where a methyl group is introduced at the sulfonamide nitrogen. Diazomethane is a classic methylating agent, though its use is often limited due to its toxicity and explosive nature. Alternative, safer methylating agents are also available.

Table 1: Common Derivatization Reactions for GC Analysis of this compound

Derivatization TechniqueReagentTarget Functional GroupResulting DerivativeAdvantages
SilylationBSTFA, MSTFAN-H of sulfonamideTrimethylsilyl (TMS) derivativeIncreased volatility and thermal stability
AcylationTFAA, PFBClN-H of sulfonamideFluoroacyl derivativeIncreased volatility, enhanced ECD response
MethylationDiazomethaneN-H of sulfonamideN-methyl derivativeIncreased volatility

In liquid chromatography, derivatization is primarily employed to enhance the detectability of the analyte, especially when using fluorescence or UV-Vis detectors. This can be performed either before the chromatographic separation (pre-column) or after (post-column).

For this compound, which lacks a native fluorophore, derivatization with a fluorescent tag can significantly improve sensitivity. Fluorescamine (B152294) is a common pre-column derivatization reagent that reacts with primary amines to form a fluorescent product. researchgate.net While this compound has a secondary amine, related derivatization chemistries could be explored. A more applicable approach for this secondary amine would be the use of other fluorescent labeling reagents.

Post-column derivatization is another strategy where the derivatizing reagent is added to the column effluent before it reaches the detector. For instance, reaction with p-dimethylaminobenzaldehyde can form a colored product that can be detected by a UV-Vis detector at a specific wavelength, enhancing selectivity. nih.gov

Table 2: Derivatization Strategies for LC Analysis of this compound

Derivatization TypeReagentDetection MethodAdvantages
Pre-columnFluorescent labeling agentsFluorescenceHigh sensitivity
Post-columnp-dimethylaminobenzaldehydeUV-VisEnhanced selectivity

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation from matrix components and other analytes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. ymerdigital.com For this compound, a reversed-phase HPLC method is typically the most suitable approach.

Method development would involve the optimization of several parameters:

Stationary Phase: A C18 column is a common choice, offering good retention and separation for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the sulfonamide group and thereby influence retention.

Detection: A UV detector set at the wavelength of maximum absorbance for the compound is a standard choice. For enhanced sensitivity, a fluorescence detector can be used if a suitable derivatization strategy is employed. nih.gov

Method validation would be performed according to established guidelines to ensure the method's linearity, accuracy, precision, selectivity, and robustness.

Table 3: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical Condition
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UHPLC method for this compound would offer these advantages, making it ideal for high-throughput screening applications. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to leverage the capabilities of the UHPLC system.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of sulfonamides. ymerdigital.com In LC-MS, the HPLC or UHPLC system is coupled to a mass spectrometer. After separation on the column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are detected by the mass spectrometer. This provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the molecule, which is highly specific. Further fragmentation of the parent ion (tandem mass spectrometry or MS/MS) can provide structural information, confirming the identity of this compound with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after derivatization to increase the volatility of the analyte. The mass spectrometer provides detailed information about the molecular structure of the derivatized compound, allowing for unambiguous identification.

These hyphenated techniques offer superior performance in terms of sensitivity and selectivity compared to standalone chromatographic methods, making them invaluable for trace-level analysis and in complex matrices. ymerdigital.com

Table 4: Hyphenated Techniques for the Analysis of this compound

TechniqueIonization MethodKey Advantages
LC-MSElectrospray Ionization (ESI)High sensitivity, high selectivity, structural information
GC-MSElectron Ionization (EI)High selectivity, detailed structural information (post-derivatization)

LC-MS/MS for Trace Analysis and Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of sulfonamides, including this compound, in complex matrices. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for environmental monitoring and metabolite identification. nih.govnih.gov The typical workflow involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection.

For the analysis of this compound, a reversed-phase C18 column is commonly employed for chromatographic separation. rsc.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent such as acetonitrile or methanol (B129727). rsc.orgmdpi.com The acidic mobile phase facilitates the protonation of the analyte, which is advantageous for positive ion electrospray ionization (ESI).

In the mass spectrometer, the protonated molecule of this compound, [M+H]⁺, is selected in the first quadrupole (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), leading to the formation of characteristic product ions. These product ions are subsequently detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. rsc.org Two common fragmentations for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.

LC-MS/MS is also invaluable for the identification of degradation or metabolic products of this compound. By comparing the mass spectra of the parent compound with those of potential products, it is possible to elucidate the biotransformation pathways. researchgate.netnih.gov For instance, acetylation of the amino group is a known metabolic pathway for sulfonamides. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
ParameterCondition
Chromatographic ColumnC18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 230.06
Product Ion 1 (Q3)m/z 169.04 (Loss of SO₂)
Product Ion 2 (Q3)m/z 107.05 (C₇H₇O₂)

GC-MS for Volatile Derivatives and Confirmation

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound. However, due to the polar nature and low volatility of sulfonamides, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov This chemical modification enhances the chromatographic properties of the compound, allowing for its separation and detection by GC-MS. mdpi.com

The most common derivatization strategy for compounds containing active hydrogens, such as the N-H group in the sulfonamide moiety of this compound, is silylation. youtube.comsigmaaldrich.comomicsonline.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen with a trimethylsilyl (TMS) group. sigmaaldrich.com This process significantly increases the volatility of the analyte. Another approach is methylation, which can be achieved using reagents like (trimethylsilyl)diazomethane. nih.gov

Once derivatized, the volatile analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, provides a high degree of confidence in the identification of the original compound. nih.gov

Table 2: Proposed GC-MS Derivatization and Analysis Parameters for this compound
ParameterCondition
Derivatization ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Derivative FormedN-trimethylsilyl-Methyl 4-[(methylamino)sulfonyl]benzoate
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Ionization ModeElectron Impact (EI, 70 eV)
Expected Molecular Ion of Derivativem/z 301

Advanced Spectroscopic Detection Methods

Beyond mass spectrometry, other detection methods can be employed for the analysis of this compound, often following a derivatization step to introduce a chromophoric or fluorophoric tag.

Fluorescence Detection Strategies for Derivatized Analytes

Fluorescence detection is a highly sensitive technique that can be utilized for the quantification of this compound after derivatization with a fluorescent reagent. nih.gov Since the native molecule does not possess significant fluorescence, a pre-column or post-column derivatization step is necessary to attach a fluorescent moiety. nih.govmdpi.com

Common derivatizing agents for primary and secondary amines, such as the methylamino group in the target compound, include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and fluorescamine. wikipedia.orgresearchgate.netchemicalbook.com Dansyl chloride reacts with the amine to form a highly fluorescent sulfonamide adduct that can be detected at specific excitation and emission wavelengths. wikipedia.orggoogle.comresearchgate.net Similarly, fluorescamine reacts with primary amines to yield fluorescent pyrrolinone products. molnar-institute.commdpi.com

The derivatized analyte is then separated by high-performance liquid chromatography (HPLC) and detected by a fluorescence detector. nih.govnih.gov This approach can achieve very low detection limits, making it suitable for trace analysis. researchgate.net

Table 3: Fluorescence Derivatization Reagents and Typical Detection Wavelengths for Amines
Derivatizing ReagentExcitation Wavelength (nm)Emission Wavelength (nm)
Dansyl Chloride~340-380~500-530
Fluorescamine~390-406~475-496

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of sulfonamides. benthamdirect.comresearchgate.net These techniques are based on the electrochemical oxidation or reduction of the analyte at the surface of an electrode. nih.gov The sulfonamide moiety is electrochemically active and can be detected using techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry. electrochemsci.orgnih.govelectrochemsci.org

To enhance the sensitivity and selectivity of electrochemical detection, chemically modified electrodes are often employed. scielo.brscite.ai These electrodes can be modified with various materials, such as carbon nanotubes, graphene, or molecularly imprinted polymers, to facilitate the electron transfer process and preconcentrate the analyte at the electrode surface. benthamdirect.comresearchgate.net The resulting increase in the electrochemical signal allows for the detection of sulfonamides at very low concentrations. electrochemsci.org While direct electrochemical detection of this compound is plausible, derivatization can also be used to introduce a more electroactive group, although this is less common than for fluorescence detection.

Table 4: Common Voltammetric Techniques for Sulfonamide Detection
TechniquePrincipleTypical Application
Cyclic Voltammetry (CV)Scans the potential linearly and then reverses the scan direction to study the electrochemical properties of the analyte.Characterization of the electrochemical behavior of the analyte.
Differential Pulse Voltammetry (DPV)Applies pulses of increasing amplitude to a ramping voltage baseline, enhancing the signal-to-noise ratio.Quantitative analysis at low concentrations. nih.gov
Square Wave Voltammetry (SWV)Superimposes a square wave on a staircase voltage ramp, providing high sensitivity and fast scan rates.Rapid and sensitive quantitative analysis. electrochemsci.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Methyl 4-[(methylamino)sulfonyl]benzoate is a distinct chemical entity with the molecular formula C9H11NO4S and a molecular weight of approximately 229.26 g/mol . scbt.comaaronchem.com Currently, its primary contribution to the scientific community is its availability as a specialty chemical for research applications. scbt.com This indicates its role as a potential building block or intermediate in the synthesis of more complex molecules.

The structure of this compound, which incorporates both a benzoate (B1203000) ester and a sulfonamide functional group, places it within the broad and well-studied class of sulfonamide compounds. This class is renowned for a wide spectrum of biological activities. While specific, in-depth research contributions concerning this particular compound are not extensively documented in publicly available literature, its existence expands the chemical library available to medicinal chemists. For context, structurally related sulfonamide derivatives have been the subject of significant research, including investigations into their potential as enzyme inhibitors, such as in the case of certain substituted methyl 5-sulfamoyl-benzoates which have been studied as inhibitors of carbonic anhydrase. nih.gov The primary contribution of this compound so far is its potential to be used in the design and synthesis of novel compounds with possible biological significance.

Identification of Unexplored Research Avenues and Methodological Challenges

The current body of scientific literature reveals several significant gaps in the knowledge surrounding this compound, highlighting numerous avenues for future investigation.

Unexplored Research Avenues:

Biological Activity Profile: The most significant unexplored area is the comprehensive screening and characterization of the compound's biological activities. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent remains undetermined.

Physicochemical Properties: Detailed experimental data on its physicochemical properties are lacking. This includes, but is not limited to, solubility in a range of pharmaceutically relevant solvents, pKa values, octanol-water partition coefficient (LogP), and chemical stability under various pH and temperature conditions.

Synthetic Applications: Beyond its availability as a research chemical, its utility as a precursor for the synthesis of novel heterocyclic compounds, polymers, or more complex drug candidates has not been explored.

Methodological Challenges:

Synthesis and Purification: There is a lack of published, optimized, and scalable protocols for the synthesis of this compound. The development of an efficient synthetic route with high yields and a robust purification strategy presents a primary methodological hurdle that must be overcome to enable further research.

Structural Characterization: Detailed structural data, particularly from single-crystal X-ray diffraction, is not available. Such data is crucial for understanding the compound's precise three-dimensional geometry, crystal packing, and intermolecular interactions, which can influence its physical properties and biological activity. While crystallographic studies have been performed on related molecules, this specific data is essential. nih.gov

Analytical Method Development: Validated analytical methods for the quantification of this compound in various matrices (e.g., reaction mixtures, biological fluids) are not established. Such methods are necessary for reaction monitoring, purity assessment, and future pharmacokinetic studies.

Proposed Future Academic Inquiry and Interdisciplinary Collaborations

To address the identified knowledge gaps, a structured approach involving focused academic inquiry and collaborative efforts is proposed.

Proposed Future Academic Inquiry:

Synthetic Route Development: The initial focus should be on the development and full documentation of an efficient, reproducible, and scalable synthesis for this compound.

Comprehensive Characterization: Following a successful synthesis, a thorough characterization using modern analytical techniques is imperative. This should include:

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its chemical structure.

Single-crystal X-ray diffraction to determine its solid-state structure.

Measurement of fundamental physicochemical properties (melting point, solubility, LogP, pKa).

Biological Screening: A systematic, broad-based screening for biological activity should be undertaken. Guided by the known activities of the sulfonamide class, initial investigations could focus on:

Enzyme inhibition assays, particularly against carbonic anhydrases. nih.gov

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Cytotoxicity against various cancer cell lines.

Computational Modeling: In parallel with experimental work, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could predict potential biological targets and guide the design of more potent derivatives.

Proposed Interdisciplinary Collaborations:

Synthetic Chemistry and Medicinal Chemistry: Collaboration between synthetic organic chemists and medicinal chemists would be essential for optimizing the synthesis of the lead compound and creating a library of structurally related analogues to explore structure-activity relationships.

Biochemistry and Pharmacology: Biochemists would be needed to design and execute high-throughput screening assays. If promising "hits" are identified, pharmacologists could then investigate the mechanism of action and evaluate the efficacy and preliminary safety of the compound in cellular and preclinical models.

Computational Chemistry and Structural Biology: A partnership between computational chemists and structural biologists could provide deep insights into how the compound interacts with biological targets. This would involve molecular modeling to predict binding modes, which could then be confirmed experimentally by co-crystallization studies.

By pursuing these research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, potentially unlocking its value as a lead compound for new therapeutic agents or as a versatile tool in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 4-[(methylamino)sulfonyl]benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of methyl 4-aminobenzoate using methylsulfonyl chloride under controlled conditions. Key steps include:

  • Amination : Reacting methyl 4-aminobenzoate with methylamine to introduce the methylamino group.
  • Sulfonylation : Using methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., pyridine) to neutralize HCl byproducts .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side reactions like over-sulfonylation.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond ~1.76 Å, S–N bond ~1.63 Å) to confirm sulfonamide geometry .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm for N–CH₃, δ ~3.9 ppm for ester O–CH₃) and aromatic protons (δ ~7.5–8.2 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as demonstrated for sulfonamide analogs .

Q. What are the primary research applications of this compound in agrochemical studies?

  • Methodology :

  • Herbicide development : Acts as a precursor for sulfonylurea herbicides (e.g., ethametsulfuron-methyl) by reacting with triazine derivatives to inhibit acetolactate synthase in plants .
  • Structure-activity relationship (SAR) studies : Modifications at the sulfonamide or benzoate group are tested for weed selectivity and metabolic stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of sulfonylation in this compound synthesis?

  • Methodology :

  • Steric effects : Bulkier substituents on the amine reduce sulfonylation efficiency (e.g., tert-butyl vs. methyl groups yield 45% vs. 82% product) .
  • Electronic effects : Electron-withdrawing groups on the benzoate ring (e.g., nitro) accelerate sulfonylation via enhanced electrophilicity .
  • Computational modeling : DFT studies (B3LYP/6-31G*) predict activation energies for competing reaction pathways .

Q. What challenges arise in analyzing degradation products of this compound under environmental conditions?

  • Methodology :

  • Hydrolysis studies : Monitor ester and sulfonamide bond cleavage at pH 5–9 using LC-MS. Major products include 4-[(methylamino)sulfonyl]benzoic acid and methanol .
  • Photodegradation : UV irradiation (254 nm) generates sulfonic acid derivatives, identified via high-resolution mass spectrometry (HRMS) .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodology :

  • Docking studies : Simulate binding to enzyme targets (e.g., ALS enzyme) to prioritize derivatives for synthesis .
  • MD simulations : Assess solvation effects on sulfonamide stability in aqueous vs. organic media .

Notes on Contradictions and Limitations

  • Synthetic yields : Reported yields for analogous sulfonamides vary (60–90%) due to differences in solvent purity and base selection .
  • Biological activity : While the compound shows herbicidal potential, its mammalian toxicity profile remains understudied, requiring caution in agrochemical applications .

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